E6201

Catalog No.
S548788
CAS No.
603987-35-5
M.F
C21H27NO6
M. Wt
389.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
E6201

CAS Number

603987-35-5

Product Name

E6201

IUPAC Name

(4S,5R,6Z,9S,10S,12E)-16-(ethylamino)-9,10,18-trihydroxy-4,5-dimethyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione

Molecular Formula

C21H27NO6

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C21H27NO6/c1-4-22-15-10-14-6-5-7-16(23)20(26)17(24)9-8-12(2)13(3)28-21(27)19(14)18(25)11-15/h5-6,8-13,16,20,22-23,25-26H,4,7H2,1-3H3/b6-5+,9-8-/t12-,13+,16+,20+/m1/s1

InChI Key

MWUFVYLAWAXDHQ-HMNLTAHHSA-N

SMILES

CCNC1=CC2=C(C(=C1)O)C(=O)OC(C(C=CC(=O)C(C(CC=C2)O)O)C)C

Solubility

Soluble in DMSO, not in water

Synonyms

14-(ethylamino)-8,9,16-trihydroxy-3,4-dimethyl-3,4,9,19-tetrahydro-1H-2-benzoxacyclotetradecine-1,7(8H)-dione, E 6201, E-6201, E6201 cpd

Canonical SMILES

CCNC1=CC2=C(C(=C1)O)C(=O)OC(C(C=CC(=O)C(C(CC=C2)O)O)C)C

Isomeric SMILES

CCNC1=CC\2=C(C(=C1)O)C(=O)O[C@H]([C@@H](/C=C\C(=O)[C@H]([C@H](C/C=C2)O)O)C)C

Description

The exact mass of the compound Unii-czp9GB25HO is 389.18384 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

E6201, also known as ER-806201, is a novel compound that acts as an ATP-competitive inhibitor of the mitogen-activated protein kinase (MEK). It has been developed primarily for therapeutic applications in oncology, particularly targeting tumors with specific genetic mutations such as BRAF-V600E. E6201 is structurally distinct from traditional allosteric MEK inhibitors, which allows it to interact with the ATP binding site of MEK1, thereby inhibiting its activity more effectively in certain cancer types .

E6201 functions by inhibiting the phosphorylation of extracellular signal-regulated kinase 2 (ERK2), a critical component of the MAPK signaling pathway. The compound demonstrates a potent inhibitory effect on MEK1-induced ERK2 phosphorylation, with an IC50 value of approximately 5.2 nanomolar . The mechanism of action involves binding to the ATP site of MEK1, preventing its activation and subsequent downstream signaling that promotes cell proliferation and survival in cancerous cells .

E6201 has shown significant biological activity against various cancer cell lines harboring the BRAF-V600E mutation. In preclinical studies, E6201 demonstrated a high degree of efficacy in inducing apoptosis and inhibiting cell growth in these cells, outperforming several other MEK inhibitors in terms of potency . Additionally, it has been noted for its ability to penetrate the blood-brain barrier effectively, making it a candidate for treating brain metastases associated with melanoma .

The synthesis of E6201 involves several steps that include modifications to existing natural products. Initial formulations were derived from a natural product called f152A1. The synthetic route typically includes the use of various organic reactions to introduce functional groups that enhance its inhibitory properties and bioavailability . The iterative synthesis process allows for fine-tuning of the compound's structure to optimize its pharmacological profile.

E6201 has potential applications primarily in oncology as a targeted therapy for cancers driven by mutations in the MAPK pathway, particularly melanoma with BRAF mutations. Its unique mechanism allows it to be effective against tumors that have developed resistance to other kinase inhibitors. Clinical trials are ongoing to evaluate its efficacy and safety in patients with advanced solid tumors .

Studies on E6201 have focused on its interactions within the MAPK signaling pathway and its ability to circumvent resistance mechanisms commonly associated with other therapies. Notably, E6201 has been shown to retain effectiveness against cells harboring mutations that confer resistance to other MEK inhibitors, such as the MEK1-C121S mutation found in some BRAF-V600E mutant melanomas . This unique interaction profile highlights its potential as a treatment option where traditional therapies fail.

E6201 can be compared with several other compounds that also target the MAPK pathway or have similar mechanisms of action. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
TrametinibAllosteric MEK inhibitorFirst FDA-approved MEK inhibitor
CobimetinibAllosteric MEK inhibitorUsed in combination with BRAF inhibitors
VemurafenibBRAF inhibitorSpecifically targets BRAF mutations
SelumetinibAllosteric MEK inhibitorUsed for various solid tumors

Uniqueness of E6201: Unlike the aforementioned compounds, E6201's ATP-competitive nature allows it to maintain efficacy against resistant mutations, making it a promising candidate for treating challenging cases of melanoma and potentially other cancers . Its ability to penetrate the blood-brain barrier also sets it apart from many conventional therapies targeting solid tumors.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

389.18383758 g/mol

Monoisotopic Mass

389.18383758 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CZP9GB25HO

Other CAS

603987-35-5

Wikipedia

E-6201

Dates

Modify: 2024-02-18
1: Muramoto K, Goto M, Inoue Y, Ishii N, Chiba KI, Kuboi Y, Omae T, Wang YJ, Gusovsky F, Shirota H. E6201, a Novel Kinase Inhibitor of MEK-1 and MEKK-1: In Vivo Effects on Cutaneous Inflammatory Responses by Topical Administration. J Pharmacol Exp Ther. 2010 Jul 13. [Epub ahead of print] PubMed PMID: 20627998.
2: Shen Y, Boivin R, Yoneda N, Du H, Schiller S, Matsushima T, Goto M, Shirota H, Gusovsky F, Lemelin C, Jiang Y, Zhang Z, Pelletier R, Ikemori-Kawada M, Kawakami Y, Inoue A, Schnaderbeck M, Wang Y. Discovery of anti-inflammatory clinical candidate E6201, inspired from resorcylic lactone LL-Z1640-2, III. Bioorg Med Chem Lett. 2010 May 15;20(10):3155-7. Epub 2010 Mar 30. PubMed PMID: 20399648.
3: Goto M, Chow J, Muramoto K, Chiba K, Yamamoto S, Fujita M, Obaishi H, Tai K, Mizui Y, Tanaka I, Young D, Yang H, Wang YJ, Shirota H, Gusovsky F. E6201 [(3S,4R,5Z,8S,9S,11E)-14-(ethylamino)-8, 9,16-trihydroxy-3,4-dimethyl-3,4,9,19-tetrahydro-1H-2-benzoxacyclotetradecine-1,7 (8H)-dione], a novel kinase inhibitor of mitogen-activated protein kinase/extracellular signal-regulated kinase kinase (MEK)-1 and MEK kinase-1: in vitro characterization of its anti-inflammatory and antihyperproliferative activities. J Pharmacol Exp Ther. 2009 Nov;331(2):485-95. Epub 2009 Aug 14. PubMed PMID: 19684251.
4: Bischerour J, Chalmers R. Base flipping in tn10 transposition: an active flip and capture mechanism. PLoS One. 2009 Jul 10;4(7):e6201. PubMed PMID: 19593448; PubMed Central PMCID: PMC2705183.
5: Poplin E, Feng Y, Berlin J, Rothenberg ML, Hochster H, Mitchell E, Alberts S, O'Dwyer P, Haller D, Catalano P, Cella D, Benson AB 3rd. Phase III, randomized study of gemcitabine and oxaliplatin versus gemcitabine (fixed-dose rate infusion) compared with gemcitabine (30-minute infusion) in patients with pancreatic carcinoma E6201: a trial of the Eastern Cooperative Oncology Group. J Clin Oncol. 2009 Aug 10;27(23):3778-85. Epub 2009 Jul 6. Erratum in: J Clin Oncol. 2009 Dec 1;27(34):5859. PubMed PMID: 19581537; PubMed Central PMCID: PMC2727286.

Explore Compound Types